molecular formula C19H19NO5 B3165124 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 896620-18-1

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B3165124
CAS RN: 896620-18-1
M. Wt: 341.4 g/mol
InChI Key: XKBKJKQBOSAGPZ-UHFFFAOYSA-N
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Description

The compound “1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The structure suggests that it might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as “1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene” have been synthesized . Typically, these types of compounds can be synthesized through various organic reactions including condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and FT-IR spectroscopy, which are commonly used for structural characterization of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the carboxylic acid group might undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its solubility, melting point, boiling point, etc., would need to be determined experimentally. These properties can be influenced by factors such as the presence of the carboxylic acid group and the methoxyphenyl groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its potential applications, for instance, in the development of new drugs or materials. Its synthesis could also be optimized for large-scale production .

properties

IUPAC Name

1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBKJKQBOSAGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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